2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

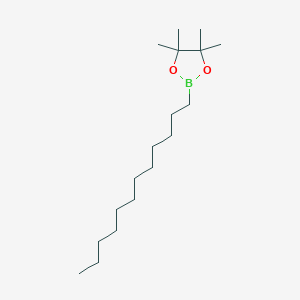

2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C18H37BO2. It is a derivative of 1,3,2-dioxaborolane, featuring a dodecyl group and four methyl groups attached to the boron-containing ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-boron bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of dodecyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the boronate ester. The reaction conditions often include an inert atmosphere and anhydrous solvents to prevent hydrolysis of the boronate ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Hydroboration: This compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.

Borylation: It can be used in borylation reactions to introduce boron-containing groups into organic molecules.

Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of transition metal catalysts to form carbon-carbon bonds.

Common Reagents and Conditions

Hydroboration: Typically involves the use of transition metal catalysts such as palladium or rhodium, and the reaction is carried out under an inert atmosphere.

Borylation: Often requires the presence of a base and a palladium catalyst.

Coupling Reactions: Commonly performed with copper or palladium catalysts, and may require ligands to stabilize the catalytic species.

Major Products

Hydroboration: Produces organoboron compounds that can be further functionalized.

Borylation: Results in the formation of boronate esters.

Coupling Reactions: Yields biaryl or other coupled products, depending on the substrates used.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Borylation Reactions :

- 2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is frequently utilized in borylation reactions to introduce boron into organic molecules. This process is crucial for synthesizing arylboronic acids and esters, which are vital intermediates in various chemical transformations such as Suzuki-Miyaura coupling reactions .

-

Hydroboration :

- The compound can be employed in hydroboration reactions of alkenes and alkynes. In the presence of transition metal catalysts, it facilitates the formation of organoboron compounds from unsaturated hydrocarbons . This application is particularly useful in synthesizing complex organic molecules with specific functional groups.

- Asymmetric Synthesis :

Materials Science Applications

-

Polymer Chemistry :

- The compound's unique structure allows it to act as a functional monomer or additive in polymer synthesis. Its incorporation can enhance the properties of polymers such as thermal stability and mechanical strength. Research indicates that polymers containing boron can exhibit improved electrical conductivity and photophysical properties .

- Nanotechnology :

Case Study 1: Borylation of Alkylbenzenes

A study demonstrated the effectiveness of this compound in the borylation of alkylbenzenes using a palladium catalyst. The reaction yielded high selectivity for the benzylic C-H bond borylation, showcasing the compound's utility in synthetic organic chemistry.

Case Study 2: Development of Conductive Polymers

Research conducted on conductive polymers incorporated with boron compounds highlighted improved electrical conductivity and thermal stability. The study emphasized how integrating this compound into polymer matrices could lead to innovative materials for electronic applications.

Mecanismo De Acción

The mechanism of action of 2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boron-oxygen bond, which can act as a Lewis acid to facilitate various transformations. The boron atom in the compound can coordinate with nucleophiles, enabling the formation of new carbon-boron bonds. This coordination is crucial in hydroboration and borylation reactions, where the boron atom interacts with unsaturated carbon-carbon bonds to form organoboron intermediates.

Comparación Con Compuestos Similares

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the dodecyl group, commonly used in hydroboration and borylation reactions.

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative with an isopropoxy group, used in similar applications.

4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane: Contains a vinyl group, used in polymerization and coupling reactions.

Uniqueness

2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dodecyl group, which imparts distinct hydrophobic properties and can influence the solubility and reactivity of the compound. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the synthesis of amphiphilic molecules and materials.

Actividad Biológica

2-Dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. Its structural characteristics suggest possible applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H37BO2

- Molecular Weight : 296.30 g/mol

- CAS Number : 177035-82-4

- InChI Key : Not available in the search results.

Pharmacological Properties

Research indicates that compounds containing boron can exhibit various biological activities, including anti-cancer properties and effects on cellular signaling pathways.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of key enzymes : Boron compounds are known to interact with enzymes involved in metabolic pathways.

- Modulation of cell signaling : Studies suggest that boron compounds can influence signaling cascades that regulate cell growth and apoptosis.

Study 1: Anticancer Activity

A study investigated the growth inhibition properties of various boron-containing compounds on cancer cell lines. Results indicated that this compound significantly inhibited the proliferation of tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. The selectivity for cancer cells suggests a promising therapeutic index for this compound in oncology applications .

Study 2: Cellular Mechanisms

In another investigation focused on cellular motility and signaling pathways, it was found that treatment with this dioxaborolane derivative led to a decrease in cancer cell migration. This effect was correlated with alterations in the localization of phosphoproteins involved in motility and adhesion processes .

Data Table: Summary of Biological Activities

Discussion

The biological activity of this compound highlights its potential as a lead compound in drug development. Its ability to selectively target cancer cells while minimizing effects on normal cells is particularly noteworthy. Further studies are needed to elucidate its precise mechanisms and to explore its efficacy in vivo.

Propiedades

IUPAC Name |

2-dodecyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37BO2/c1-6-7-8-9-10-11-12-13-14-15-16-19-20-17(2,3)18(4,5)21-19/h6-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOMEQHZQLKAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.